![molecular formula C13H19NO3S2 B5146146 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine, also known as PMSF, is a popular serine protease inhibitor that is widely used in scientific research. It is a potent inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF is a thiol-reactive compound that is commonly used to inhibit proteases during protein purification and analysis.
Mecanismo De Acción
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine inhibits serine proteases by irreversibly modifying the active site of the enzyme. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine reacts with the serine residue in the active site of the enzyme, forming a covalent bond and inhibiting the enzyme's activity. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is a thiol-reactive compound, and it can also react with other thiol-containing molecules in the sample, such as cysteine residues in proteins.
Biochemical and Physiological Effects:
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine has no known biochemical or physiological effects in vivo. It is a synthetic compound that is not found in nature. However, in vitro, 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine can inhibit a wide range of serine proteases, which can have a significant impact on protein purification, enzyme assays, and cell culture experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine has several advantages as a protease inhibitor. It is a potent inhibitor of serine proteases and can be used at low concentrations. It is also stable in aqueous solutions and can be easily dissolved in common solvents such as ethanol and DMSO. However, 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine has some limitations. It is a thiol-reactive compound that can react with other thiol-containing molecules in the sample, leading to nonspecific inhibition. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is also not effective against other types of proteases, such as metalloproteases and cysteine proteases.
Direcciones Futuras
There are several future directions for research on 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine. One area of research is to develop more specific protease inhibitors that can selectively inhibit individual proteases without affecting other enzymes in the sample. Another area of research is to develop new methods for protein purification that do not require the use of protease inhibitors. Finally, there is a need for more research on the biochemical and physiological effects of 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine in vivo, as well as its potential toxicity and environmental impact.
Métodos De Síntesis
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine can be synthesized through a simple reaction between 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and thiomorpholine in the presence of a base such as sodium hydroxide. The reaction yields 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine as a white crystalline solid with a melting point of 89-91°C.
Aplicaciones Científicas De Investigación
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is widely used in scientific research as a protease inhibitor. It is commonly used in protein purification to prevent proteolytic degradation of the target protein. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is also used in enzyme assays to inhibit proteases that may interfere with the assay. In addition, 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is used in cell culture to prevent proteolytic degradation of proteins.
Propiedades
IUPAC Name |
4-(2-methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c1-10-8-12(17-3)13(9-11(10)2)19(15,16)14-4-6-18-7-5-14/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKBZWPMSBUTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5146068.png)
![N-[3-(trifluoromethyl)phenyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5146094.png)
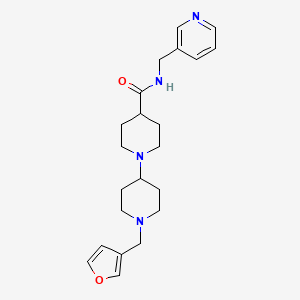
![(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5146104.png)
![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)
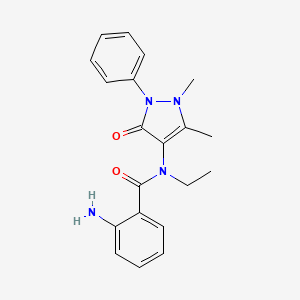
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5146124.png)
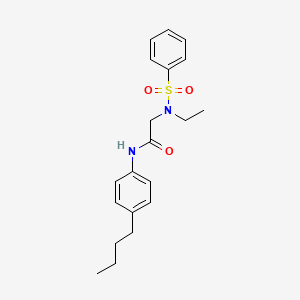
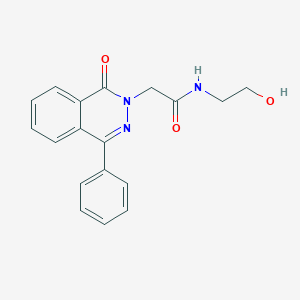
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)
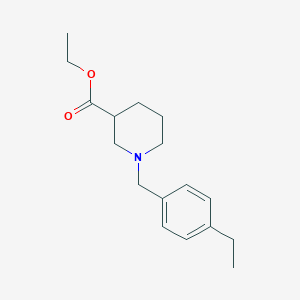
![4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)